molecular formula C19H21N3O3 B13133399 tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13133399
M. Wt: 339.4 g/mol
InChI Key: PQBSWLUNIPJSPS-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxy group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyloxy group: This step often involves the use of benzyl halides in the presence of a base.

    Addition of the tert-butyl group: This is usually done through the reaction with tert-butyl chloroformate in the presence of a base.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a hydroxypropynyl group instead of a benzyloxy group.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a pyrazolo[3,4-b]pyridine core.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H21N3O3/c1-13-16-10-15(24-12-14-8-6-5-7-9-14)11-20-17(16)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3

InChI Key

PQBSWLUNIPJSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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